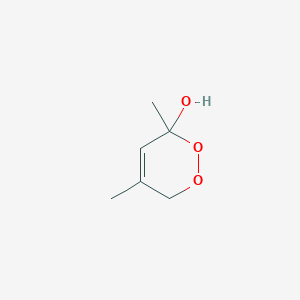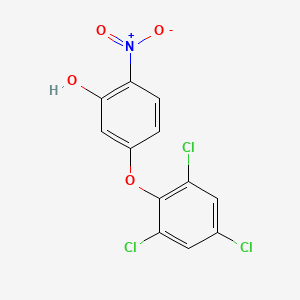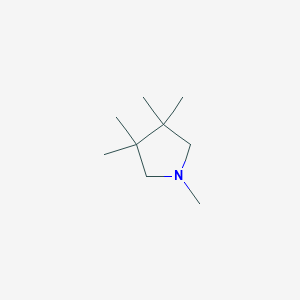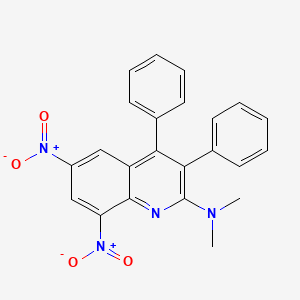![molecular formula C16H17NO B14597404 4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one CAS No. 60290-66-6](/img/structure/B14597404.png)
4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one is an organic compound with a complex structure that includes a cyclohexadienone core and a propylanilino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-propylaniline with cyclohexa-2,5-dien-1-one under specific conditions. One common method involves the use of a Dean-Stark apparatus to remove water formed during the reaction. The reaction mixture is heated under reflux in the presence of a suitable solvent, such as toluene, and a catalyst, such as piperidine . The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to isolate the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone core to a cyclohexanol derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, cyclohexanol derivatives, and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Methoxyanilino)methylidene]cyclohexa-2,5-dien-1-one
- 4-[(4-Dimethylaminoanilino)methylidene]cyclohexa-2,5-dien-1-one
- 4-[(4-Hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one
Uniqueness
4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one is unique due to its propylanilino substituent, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
60290-66-6 |
|---|---|
Fórmula molecular |
C16H17NO |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
4-[(4-propylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C16H17NO/c1-2-3-13-4-8-15(9-5-13)17-12-14-6-10-16(18)11-7-14/h4-12,18H,2-3H2,1H3 |
Clave InChI |
QMOHWXGNKBIJDY-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Butyltintris[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14597338.png)




![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)

![2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene](/img/structure/B14597393.png)
![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)



